molecular formula C10H14N2O2 B158524 4-(Aminomethyl)phenylalanine CAS No. 1991-96-4

4-(Aminomethyl)phenylalanine

Cat. No.: B158524
CAS No.: 1991-96-4
M. Wt: 194.23 g/mol
InChI Key: GNVNKFUEUXUWDV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phenylalanine is a noncanonical aminomethyl derivative of the amino acid phenylalanine . It has a molecular formula of C10H14N2O2 and an average mass of 194.230 Da .


Synthesis Analysis

The synthesis of this compound involves the reaction of dialkylamine with N-acetyl-4-chloromethyl phenylalanine ethyl ester to give phenylalanine derivatives with basic side groups . After hydrolysis in hydrochloric acid and protection with the Boc group, the amino acids have been successfully used in solid phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylalanine core with an aminomethyl group attached to the phenyl ring . The IUPAC name for this compound is (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid .


Physical And Chemical Properties Analysis

This compound is an off-white to pale yellow solid . The compound has a molecular weight of 194.23 .

Scientific Research Applications

  • Self-Assembly in Material Science :

    • Modified phenylalanine, specifically 4-nitrophenylalanine, exhibits a high tendency to form self-assembled materials, showing different self-assembling patterns in various solvents. This behavior is crucial for materials science applications (Singh et al., 2020).
  • Biochemical Analysis and Health Monitoring :

    • Phenylalanine plays a vital role in human health. Electrochemical sensors and biosensors for phenylalanine detection have been developed, which are important for monitoring conditions like phenylketonuria (Dinu & Apetrei, 2020).
  • Protein Studies Using Unnatural Amino Acids :

    • Unnatural amino acids like 4-(azidomethyl)-L-phenylalanine, derived from 4-(aminomethyl)-L-phenylalanine, are used as probes for studying protein structure, hydration, and dynamics (Shi, Brewer & Fenlon, 2016).
  • Phenylalanine Biosynthesis in Plants :

    • Phenylalanine plays an essential role in the interconnection between primary and secondary metabolism in plants, especially in trees. It is crucial for the biosynthesis of phenylpropanoids, which are important for plant reproduction, growth, and defense (Pascual et al., 2016).
  • Genetic Encoding of Fluorescent Amino Acids :

    • Novel fluorescent α-amino acids like 4-phenanthracen-9-yl-l-phenylalanine have been synthesized, offering potential applications in research, biotechnology, and the pharmaceutical industry (Gupta, Garreffi & Guo, 2020).
  • In Vitro Synthesis and Optimization of Phenylalanine :

    • Techniques have been developed for optimizing the synthesis of phenylalanine in vitro, providing insights into efficient production methods for this essential amino acid (Ding et al., 2016).
  • Molecular Recognition and Binding Studies :

    • Studies on molecular recognition of phenylalanine derivatives, including 4-aminomethyl derivatives, have shown high affinity and specificity in binding, offering insights into the development of synthetic receptors and affinity tags (Logsdon et al., 2011).

Properties

IUPAC Name

2-amino-3-[4-(aminomethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVNKFUEUXUWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173696
Record name 4-(Aminomethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-96-4
Record name 4-(Aminomethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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